molecular formula C7H9N3O2 B14729604 4-Methyl-6-nitrobenzene-1,3-diamine CAS No. 6219-88-1

4-Methyl-6-nitrobenzene-1,3-diamine

Cat. No.: B14729604
CAS No.: 6219-88-1
M. Wt: 167.17 g/mol
InChI Key: XZLZKVFCZDXISH-UHFFFAOYSA-N
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Description

4-Methyl-6-nitrobenzene-1,3-diamine is an organic compound characterized by a benzene ring substituted with a methyl group, a nitro group, and two amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-6-nitrobenzene-1,3-diamine typically involves a multi-step process starting from benzene. The key steps include nitration, reduction, and amination. For instance, the nitration of benzene can be achieved using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group. Subsequent reduction of the nitro group to an amino group can be carried out using reducing agents such as iron and hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to optimize the production process and minimize the risk of hazardous reactions .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-6-nitrobenzene-1,3-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Methyl-6-nitrobenzene-1,3-diamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.

    Biology: Investigated for its potential use in biochemical assays and as a building block for biologically active molecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-6-nitrobenzene-1,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 4-Methyl-6-nitrobenzene-1,3-diamine is unique due to the specific positioning of its substituents, which influences its reactivity and interaction with other molecules. The presence of both electron-donating (amino and methyl groups) and electron-withdrawing (nitro group) substituents creates a compound with distinct chemical and biological properties .

Properties

IUPAC Name

4-methyl-6-nitrobenzene-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-4-2-7(10(11)12)6(9)3-5(4)8/h2-3H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZLZKVFCZDXISH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70600576
Record name 4-Methyl-6-nitrobenzene-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70600576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6219-88-1
Record name 4-Methyl-6-nitrobenzene-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70600576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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